molecular formula C24H38N4O3 B6080994 1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6080994
M. Wt: 430.6 g/mol
InChI Key: YTUHGGQRTZAYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azocane ring, an imidazole moiety, and a methoxyphenoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions.

    Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions using methoxyphenol and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole moiety, for example, can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes by altering membrane permeability or interfering with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl]amino]methyl]-2-methoxyphenoxy]propan-2-ol
  • **1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl]amino]methyl]-2-ethoxyphenoxy]propan-2-ol

Uniqueness

1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol is unique due to the presence of the methyl group on the imidazole moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-(azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O3/c1-26(14-15-28-13-10-25-20-28)17-21-8-9-23(30-2)24(16-21)31-19-22(29)18-27-11-6-4-3-5-7-12-27/h8-10,13,16,20,22,29H,3-7,11-12,14-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUHGGQRTZAYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CN=C1)CC2=CC(=C(C=C2)OC)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.